

7-Aminoclonazepam-13C6: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 7-Aminoclonazepam-13C6

Cat. No.: B15558657

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of **7-Aminoclonazepam-13C6**, its analytical methodologies, and its relevance in the context of the pharmacological signaling pathways of its parent compound, clonazepam. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Core Chemical Properties

7-Aminoclonazepam is the primary metabolite of the benzodiazepine drug clonazepam. The 13C6 isotopically labeled version, **7-Aminoclonazepam-13C6**, is a critical analytical tool, primarily used as an internal standard in quantitative mass spectrometry-based assays. The incorporation of six carbon-13 atoms provides a distinct mass shift, allowing for precise differentiation from the endogenous (unlabeled) analyte.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of both unlabeled 7-Aminoclonazepam and its 13C6 isotopologue. While some specific physical properties for the 13C6-labeled compound are not readily available, they are expected to be nearly identical to the unlabeled form.

Table 1: Chemical Properties of **7-Aminoclonazepam-13C6**

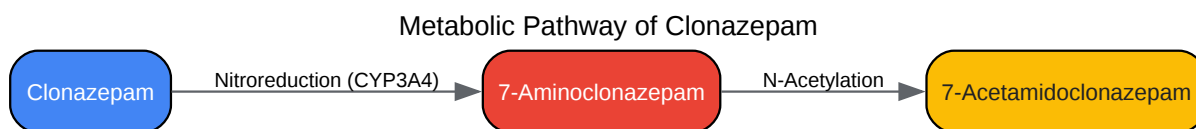
Property	Value	Source
Molecular Formula	C ₉ ¹³ C ₆ H ₁₂ ClN ₃ O	-
Molecular Weight	291.73 g/mol	-
Exact Mass	291.0872 g/mol	-
CAS Number	1215070-96-4	-

Table 2: Chemical and Physical Properties of 7-Aminoclonazepam (Unlabeled)

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ ClN ₃ O	[1][2][3][4][5][6]
Molecular Weight	285.73 g/mol	[1][2][3][4][5][6]
Exact Mass	285.0669 g/mol	[1][2][3][5]
CAS Number	4959-17-5	[1][2][4]
IUPAC Name	7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one	[1]
Appearance	Solid	-
XLogP3	1.8	[1]

Metabolic Pathway of Clonazepam

Clonazepam undergoes extensive metabolism in the liver, primarily through nitroreduction by cytochrome P450 enzymes, particularly CYP3A4, to form its major and pharmacologically inactive metabolite, 7-aminoclonazepam. This metabolite can be further acetylated to 7-acetamidoclonazepam. Understanding this pathway is crucial for interpreting toxicological and pharmacokinetic data.



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Clonazepam Metabolism Pathway

Experimental Protocols

7-Aminoclonazepam-13C6 is predominantly used as an internal standard in chromatographic and mass spectrometric methods for the quantification of 7-aminoclonazepam in biological matrices. Below are detailed methodologies for common analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the detection and quantification of 7-aminoclonazepam in samples such as urine, blood, serum, and oral fluid.

Sample Preparation (Urine):

- To 1 mL of urine, add an internal standard solution containing **7-Aminoclonazepam-13C6**.
- For the analysis of conjugated metabolites, enzymatic hydrolysis using β -glucuronidase is performed. The sample is buffered to an appropriate pH (e.g., pH 5.0 with ammonium acetate buffer) and incubated.
- Perform solid-phase extraction (SPE) for sample clean-up and concentration.
- Elute the analyte and internal standard from the SPE cartridge.
- Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

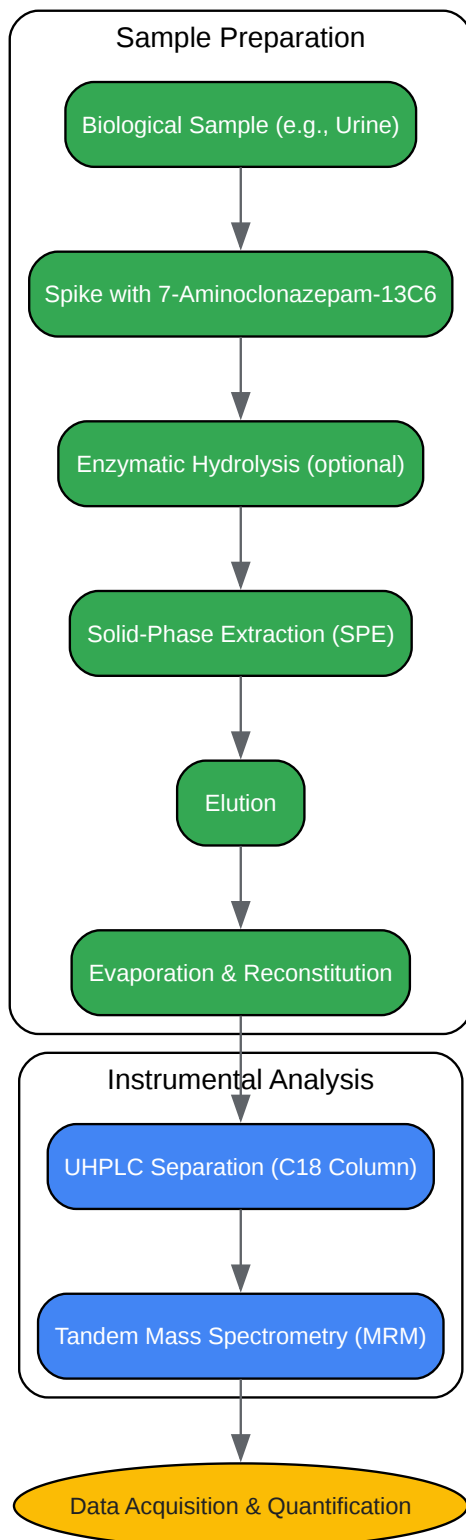
Instrumental Parameters:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol with formic acid).
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
- Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

MRM Transitions:

- 7-Aminoclonazepam: Specific precursor to product ion transitions are monitored for quantification and qualification.
- **7-Aminoclonazepam-13C6**: A mass-shifted precursor to product ion transition corresponding to the labeled internal standard is monitored.

LC-MS/MS Experimental Workflow

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LC-MS/MS Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of 7-aminoclonazepam, often requiring derivatization to improve the volatility and thermal stability of the analyte.

Sample Preparation (Blood):

- To 1 mL of whole blood, add the internal standard (e.g., a deuterated analog, though $^{13}\text{C}_6$ could also be adapted for use).
- Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard.
- Evaporate the extract to dryness.
- Derivatize the residue using a suitable agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) to form a more volatile derivative.
- Reconstitute the derivatized sample in an appropriate solvent for GC-MS analysis.

Instrumental Parameters:

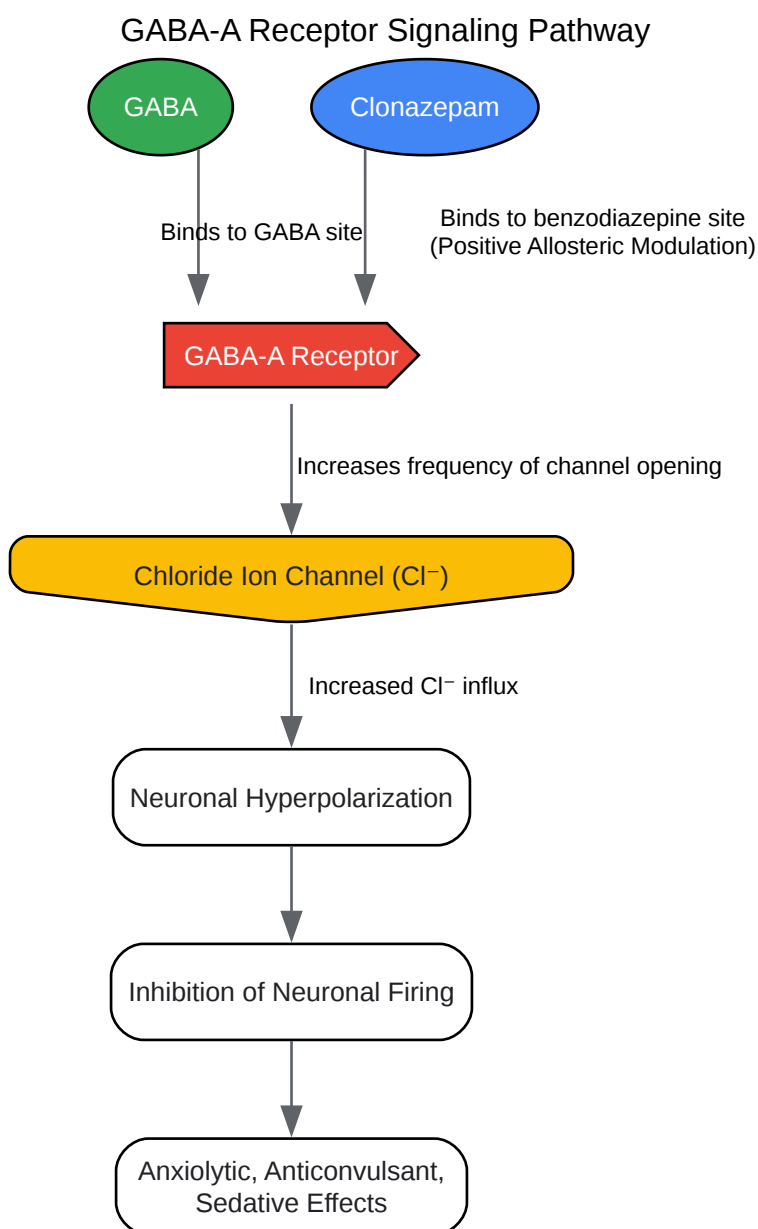
- Gas Chromatograph: Equipped with a capillary column suitable for drug analysis (e.g., a non-polar or medium-polarity column).
- Carrier Gas: Helium is typically used.
- Injection: Splitless injection is common for trace analysis.
- Mass Spectrometer: A single quadrupole or tandem mass spectrometer operating in electron ionization (EI) or negative chemical ionization (NCI) mode. Selected Ion Monitoring (SIM) is used for quantification.

Mechanism of Action: GABA-A Receptor Signaling Pathway

Clonazepam, the parent drug of 7-aminoclonazepam, exerts its therapeutic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory

neurotransmitter receptor in the central nervous system.

Benzodiazepines, like clonazepam, are positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, distinct from the GABA binding site. This binding does not activate the receptor directly but enhances the effect of GABA. The binding of a benzodiazepine increases the frequency of the chloride channel opening when GABA is also bound. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential. This overall increase in inhibitory neurotransmission results in the anxiolytic, anticonvulsant, sedative, and muscle relaxant properties of clonazepam.



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GABA-A Receptor Signaling

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